molecular formula C18H18 B135766 2,3,6,7-Tetramethylanthracene CAS No. 15254-25-8

2,3,6,7-Tetramethylanthracene

Cat. No.: B135766
CAS No.: 15254-25-8
M. Wt: 234.3 g/mol
InChI Key: JGJWRGCEYNJFQJ-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, characterized by the presence of four methyl groups at the 2, 3, 6, and 7 positions on the anthracene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethylanthracene typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of o-xylene and benzyl alcohol in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds via a carbonium ion mechanism, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized for higher yields and purity. For instance, a high-efficiency method involves dissolving dimethoxymethane in o-xylene, adding ferric chloride, and then heating and stirring the mixture. After cooling and adding dilute sulfuric acid, the product is purified through filtration and extraction, yielding high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetramethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,6,7-Tetramethylanthracene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and in studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing into its use in developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors

Properties

IUPAC Name

2,3,6,7-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJWRGCEYNJFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372701
Record name 2,3,6,7-tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15254-25-8
Record name 2,3,6,7-tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Tetramethylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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